1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves several steps. One common synthetic route starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is then subjected to a series of reactions, including esterification, addition, methylation, and hydrolysis, to yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound targets the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), inhibiting its function and leading to the death of the fungal cells . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to the target enzyme.
Comparison with Similar Compounds
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other pyrazole derivatives such as:
Isopyrazam: A fungicide with a similar difluoromethyl group, known for its high efficacy against fungal pathogens.
Sedaxane: Another fungicide with a pyrazole core, used in crop protection.
Bixafen: A pyrazole-based fungicide with a broad spectrum of activity.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-2-17-10(3-5-15-17)8-14-7-9-4-6-18(16-9)11(12)13;/h3-6,11,14H,2,7-8H2,1H3;1H |
InChI Key |
QASWOLGHUBBQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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